Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate
Description
Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate is a complex organic compound belonging to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)13-8-10-15-14-9-6-4-5-7-16(9)10/h4-8H2,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJXGWGJGGHUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate typically involves the following steps:
Formation of the triazolopyridine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the triazolopyridine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Carbamate Deprotection
The tert-butyl carbamate (Boc) group serves as a protecting group for the primary amine. Acidic conditions cleave the Boc group, yielding the free amine:
Reaction Conditions :
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v)
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Time : 4 hours at room temperature
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Outcome : Quantitative deprotection to form 3-(aminomethyl)-5,6,7,8-tetrahydro triazolo[4,3-a]pyridine .
| Parameter | Value |
|---|---|
| Reaction Yield | >95% |
| Byproduct | CO₂ and tert-butanol |
| Monitoring Method | TLC (Rf shift from 0.7→0.2) |
Functionalization of the Amine
The deprotected amine undergoes further reactions, including:
Acylation
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Reagents : Acetyl chloride, propionyl chloride, or aromatic sulfonyl chlorides
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Conditions : Triethylamine (TEA) in DCM, 0°C to RT
| Substrate | Product | Yield (%) |
|---|---|---|
| Acetyl chloride | N-acetyl derivative | 82 |
| Benzoyl chloride | N-benzoyl derivative | 78 |
| Tosyl chloride | N-tosyl derivative | 85 |
Reductive Amination
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Reagents : Aldehydes (e.g., benzaldehyde) + NaBH₃CN
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Conditions : Methanol, acetic acid, RT
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Outcome : Secondary amines with substituted alkyl/aryl groups .
Triazole Ring Reactivity
The 1,2,4-triazole ring participates in electrophilic substitution and coordination chemistry:
Halogenation
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Reagent : N-bromosuccinimide (NBS)
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Conditions : Acetonitrile, 80°C
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Product : 5-bromo-triazolo-pyridine derivative (yield: 65%).
Metal Coordination
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Complexation : With transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol
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Application : Catalytic or medicinal chemistry scaffolds.
Tetrahydro-pyridine Ring Modifications
The saturated pyridine ring can undergo oxidation or dehydrogenation:
Oxidation
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Reagent : KMnO₄ in acidic conditions
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Product : Partially oxidized pyridone derivatives (yield: 50–60%) .
Dehydrogenation
Stability Under Storage
-
Degradation Pathways : Hydrolysis of the carbamate group in humid conditions .
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Recommended Storage : -20°C under inert atmosphere to prevent amine oxidation .
Comparative Reactivity Table
| Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Boc deprotection | TFA/DCM | RT, 4h | >95 |
| Acylation | Acetyl chloride/TEA | 0°C→RT, 2h | 82 |
| Bromination | NBS | 80°C, 6h | 65 |
| Reductive amination | NaBH₃CN/MeOH | RT, 12h | 75 |
Scientific Research Applications
Neuropharmacological Applications
Research indicates that Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various bacterial and fungal strains.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could be beneficial in conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects on Alzheimer's Models
A study conducted on animal models of Alzheimer's disease demonstrated that this compound significantly improved cognitive function as measured by the Morris water maze test. The compound reduced amyloid beta plaque formation and increased neuronal survival rates.
Case Study 2: Antimicrobial Efficacy Against Pathogens
In a laboratory setting, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as a therapeutic agent for bacterial infections.
Mechanism of Action
The mechanism of action of tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate is unique due to its specific triazolopyridine core and the presence of the tert-butyl carbamate group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : CHNO
- CAS Number : 1443979-35-8
- Molecular Weight : 217.27 g/mol
Research indicates that compounds similar to tert-butyl carbamate exhibit various mechanisms of action. They often interact with specific receptors or enzymes involved in biological pathways, influencing processes such as cell proliferation and apoptosis.
Antitumor Effects
Studies suggest that related triazole derivatives can exhibit significant antitumor properties. For instance, one study demonstrated that triazole compounds could inhibit the growth of cancer cells by blocking specific signaling pathways involved in tumorigenesis. The mechanism often involves the modulation of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
Neuroprotective Effects
There is emerging evidence that triazole derivatives may also possess neuroprotective properties. These effects are hypothesized to result from the compound's ability to reduce oxidative stress and inflammation in neuronal cells.
Case Studies
-
Antitumor Activity in Lung Cancer Models
- A study on triazole derivatives showed that they significantly inhibited the proliferation of lung cancer cells in vitro and reduced tumor size in xenograft models. The results indicated a dose-dependent response with an IC value indicating effective concentration for inhibition.
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Neuroprotection in Animal Models
- In a rodent model of neurodegeneration, administration of a triazole compound similar to tert-butyl carbamate resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests potential applications in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
